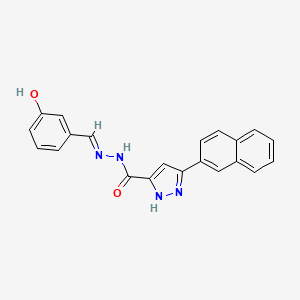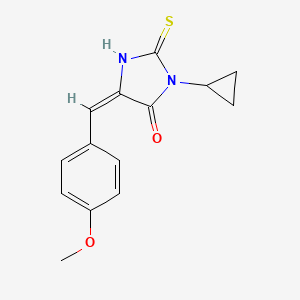![molecular formula C26H20N6OS B5551146 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds such as 8-hydroxyquinoline, which is modified through reactions like chloroacetylation, condensation with hydrazine hydrate, and further cyclization steps under acidic or basic conditions to form triazole, thiadiazole, or oxadiazole derivatives (Saeed, Abbas, Ibrar, & Bolte, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic techniques, including NMR and IR, and confirmed by X-ray crystallography. These methods reveal the spatial arrangement of atoms within the molecule and the presence of specific functional groups, essential for understanding the compound's reactivity and properties (Jia-ming, 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including cyclization to form rings such as 1,2,4-triazole and Schiff base formation through condensation with aldehydes. Their reactivity is influenced by the presence of electron-donating or withdrawing groups on the phenyl rings, affecting their chemical behavior and interactions with other molecules (Holla et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are crucial for their practical application. These characteristics depend on the molecular structure, particularly the nature and positioning of functional groups, which can influence intermolecular interactions and, consequently, the compound's physical state and solubility in various solvents (Bekircan, Ülker, & Menteşe, 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide have shown notable antimicrobial properties. The synthesis and characterization of substituted 1,2,3-triazoles, including similar compounds, have demonstrated antimicrobial activity against various microorganisms (Holla et al., 2005), (Özyanik et al., 2012), (Eswaran et al., 2009).
Analgesic and Anti-inflammatory Properties
Some compounds in this class have been synthesized and tested for potential analgesic and anti-inflammatory activities. For instance, acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines have shown significant anti-inflammatory and analgesic activities (El-Gazzar et al., 2009).
Anticonvulsant Properties
Certain derivatives of this compound have been explored for their anticonvulsant properties. Studies have found that novel quinoxaline derivatives show promising anticonvulsant activities (Alswah et al., 2013).
Anticancer Activity
This chemical structure has also been associated with potential anticancer activity. New compounds with similar structures have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating anticancer potential (Korcz et al., 2018), (Osmaniye et al., 2018).
Lipase and α-Glucosidase Inhibition
In the context of metabolic disorders, some newly synthesized compounds from this class have shown inhibition of lipase and α-glucosidase, enzymes relevant in diabetes and obesity management (Bekircan et al., 2015).
Quantum Chemical Studies
The compound and its derivatives have been the subject of quantum chemical studies, helping to understand their molecular properties and potential applications in various fields, including corrosion inhibition (Gece & Bilgiç, 2012).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry . The developments in the medicinal chemistry of 1,2,4-triazoles are constantly reviewed, at a rate of several reviews per year . This suggests that there is ongoing interest and potential for future research in this area.
Eigenschaften
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6OS/c33-23(29-28-17-21-12-7-11-19-13-8-16-27-24(19)21)18-34-26-31-30-25(20-9-3-1-4-10-20)32(26)22-14-5-2-6-15-22/h1-17H,18H2,(H,29,33)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVFEKYBTHSRLB-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)


![N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)

![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)


![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)